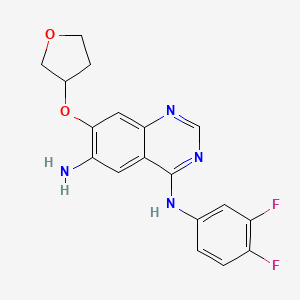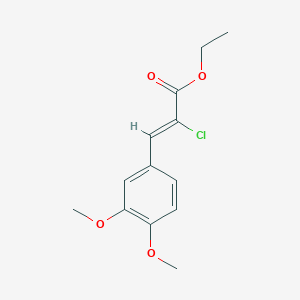
rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a nitro group attached to an isophthalamic acid core, with a 2,3-dihydroxypropyl substituent. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid typically involves a multi-step process. One common method includes the nitration of isophthalic acid to introduce the nitro group, followed by the reaction with 2,3-dihydroxypropylamine to form the desired compound. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.
Substitution: The hydroxyl groups in the 2,3-dihydroxypropyl moiety can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid: Lacks the racemic mixture, potentially leading to different biological activities.
N-(2,3-Dihydroxypropyl)-5-nitroterephthalamic acid: Similar structure but with a different isomeric form of the phthalamic acid core.
N-(2,3-Dihydroxypropyl)-5-nitrobenzamide: Features a benzamide core instead of an isophthalamic acid core.
Uniqueness
rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its racemic nature also allows for the study of stereochemical effects on its biological and chemical properties.
Eigenschaften
CAS-Nummer |
122731-58-2 |
|---|---|
Molekularformel |
C11H12N2O7 |
Molekulargewicht |
284.22 g/mol |
IUPAC-Name |
3-(2,3-dihydroxypropylcarbamoyl)-5-nitrobenzoic acid |
InChI |
InChI=1S/C11H12N2O7/c14-5-9(15)4-12-10(16)6-1-7(11(17)18)3-8(2-6)13(19)20/h1-3,9,14-15H,4-5H2,(H,12,16)(H,17,18) |
InChI-Schlüssel |
RSVSHBISQDLBEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)NCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


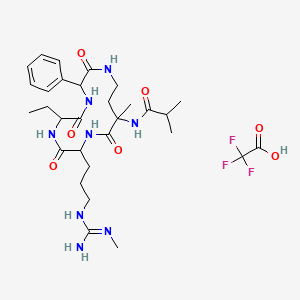
![4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane](/img/structure/B15092688.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide](/img/structure/B15092706.png)
![Benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester](/img/structure/B15092713.png)
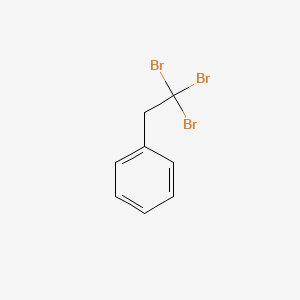
![1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B15092732.png)
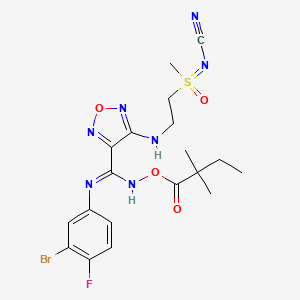
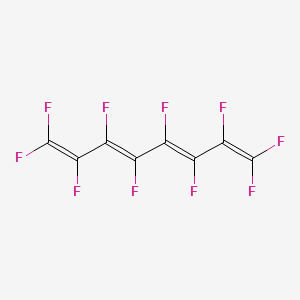
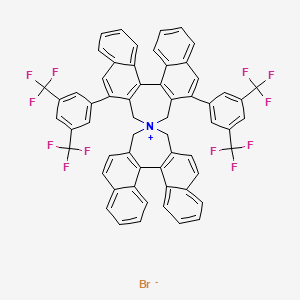
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethylsulfanium](/img/structure/B15092755.png)
![1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B15092757.png)
![1-[(2-Iodophenyl)methyl]azetidine](/img/structure/B15092764.png)
